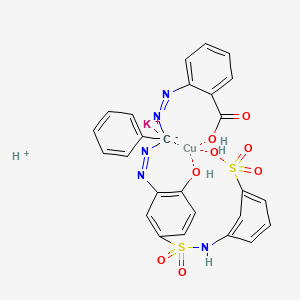
Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the European Inventory of Existing Commercial Chemical Substances number 255-325-2 is known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides. This compound is a mixture of alkyl groups with chain lengths ranging from twelve to sixteen carbon atoms. It is widely used as a disinfectant, biocide, and surfactant due to its antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are synthesized through the reaction of long-chain alkyl dimethylamines with benzyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the reaction takes place. The process is optimized for large-scale production, ensuring consistent quality and efficiency. The final product is then purified and formulated for various applications.
化学反应分析
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the alkyl chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzyl alcohols or benzaldehydes, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.
科学研究应用
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of scientific research applications:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed in cell culture and microbiology as disinfectants and preservatives.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Applied in water treatment, textile processing, and as surfactants in cleaning products.
作用机制
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
相似化合物的比较
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C8-16-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length distribution, which provides an optimal balance of hydrophobic and hydrophilic properties. This balance enhances their effectiveness as surfactants and antimicrobial agents compared to other quaternary ammonium compounds with different alkyl chain lengths.
属性
CAS 编号 |
41344-13-2 |
|---|---|
分子式 |
C24H44N2Na2O10S |
分子量 |
598.7 g/mol |
IUPAC 名称 |
disodium;4-[2-[3-[2-hydroxydodecyl(methyl)amino]propanoyl-(2-hydroxyethyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H46N2O10S.2Na/c1-3-4-5-6-7-8-9-10-11-20(28)19-25(2)13-12-22(29)26(14-16-27)15-17-36-23(30)18-21(24(31)32)37(33,34)35;;/h20-21,27-28H,3-19H2,1-2H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI 键 |
ULJVBIPZMYTHBB-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCC(CN(C)CCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















